molecular formula C21H20N2O2S B14960455 N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide

N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B14960455
M. Wt: 364.5 g/mol
InChI Key: MSJUFCWDEHGUMD-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a unique substitution pattern:

  • N-Benzyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • 2-Methoxy and 4-(methylsulfanyl) substituents: The methoxy group modulates electronic effects, while the methylsulfanyl group contributes to steric bulk and sulfur-mediated interactions.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-benzyl-2-methoxy-4-methylsulfanyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O2S/c1-25-19-14-17(26-2)11-12-18(19)21(24)23(20-10-6-7-13-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3

InChI Key

MSJUFCWDEHGUMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as pyridin-2-ylamine, under dehydrating conditions.

    Benzylation: The benzyl group can be introduced by reacting the intermediate product with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Pyridin-2-yl Benzamides

Compound 1 : 4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide ()
  • Molecular Formula : C₁₆H₁₃N₃OS₂
  • Key Features :
    • Thiazole ring replaces the benzyl group.
    • Methylsulfanyl at position 4 of benzamide.
  • Structural rigidity from the thiazole may reduce conformational flexibility, affecting target binding .
Compound 2 : N-Allyl-4-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide ()
  • Molecular Formula : C₁₈H₁₇N₃O₂S
  • Key Features :
    • Thiadiazole ring linked to pyridin-4-yl.
    • Allyl and methoxy substituents.
  • Comparison :
    • The thiadiazole core offers distinct electronic properties (e.g., electron-withdrawing effects) compared to benzamide.
    • Pyridin-4-yl vs. pyridin-2-yl alters spatial orientation, impacting interactions with chiral targets .
Compound 3 : Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide ()
  • Molecular Formula : C₁₁H₉ClF₃N₅O₂S
  • Key Features :
    • Tetrazol-5-yl group replaces pyridin-2-yl.
    • Chloro and trifluoromethyl substituents.
  • Trifluoromethyl group enhances electronegativity, contrasting with the methoxy group’s electron-donating effects .

Functional Group Impact on Bioactivity

  • Methylsulfanyl Group: Present in the target compound and Compound 1 (). Known to enhance resistance to oxidative degradation compared to methylsulfonyl or sulfonic acid groups.
  • Pyridin-2-yl vs. Pyridin-4-yl :
    • Pyridin-2-yl’s nitrogen at the ortho position may favor metal coordination (e.g., in kinase inhibitors), whereas pyridin-4-yl’s para nitrogen is less geometrically accessible .

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